4,6-Dichloropyrido[3,4-d]pyrimidine
Overview
Description
4,6-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3 It is a derivative of pyridopyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrido[3,4-d]pyrimidine ring system
Mechanism of Action
- One notable target is Mnk (Mitogen-activated protein kinase-interacting kinase) . Mnk plays a crucial role in regulating protein synthesis by phosphorylating eukaryotic initiation factor 4E (eIF4E). Inhibition of Mnk can suppress protein translation, particularly in cancer cells .
- Upon binding, it modulates the activity of the target(s). For Mnk, inhibition leads to reduced eIF4E phosphorylation, affecting protein synthesis and cell growth .
- By inhibiting Mnk, 4,6-Dichloropyrido[3,4-d]pyrimidine disrupts the MAPK/ERK pathway, impacting cell fate and growth .
- Absorption : The compound’s lipophilicity allows it to diffuse easily into cells .
- Distribution : Information on the volume of distribution is not currently available .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrido[3,4-d]pyrimidine typically involves the chlorination of pyrido[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride and phosphorus pentachloride at controlled temperatures ranging from 50 to 110°C . Another method involves the use of thionyl chloride as a chlorinating agent in the presence of a chlorination catalyst .
Industrial Production Methods
For industrial-scale production, the process often starts with formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then subjected to chlorination using dichloroethane and thionyl chloride . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
4,6-Dichloropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A closely related compound with similar reactivity but different biological activities.
Pyrido[3,4-d]pyrimidine Derivatives: Other derivatives with varying substituents that exhibit diverse chemical and biological properties.
Uniqueness
4,6-Dichloropyrido[3,4-d]pyrimidine stands out due to its dual chlorine substitution, which enhances its reactivity and potential for forming a wide range of derivatives. This unique structure also contributes to its effectiveness as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,6-dichloropyrido[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPNVNAKQGYUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445350 | |
Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-48-6 | |
Record name | 4,6-Dichloropyrido[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171178-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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